S-(5'-Adenosyl)-L-homocysteine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAH-13C5: S-Adenosylhomocysteine-13C5 , is a stable isotope-labeled compound. It is an amino acid derivative and a modulator in several metabolic pathways. This compound is an intermediate in the synthesis of cysteine and adenosine . SAH-13C5 is particularly significant in scientific research due to its role as an inhibitor for the METTL3-METTL14 heterodimer complex, with an IC50 of 0.9 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of SAH-13C5 involves the incorporation of stable heavy isotopes of carbon into the molecule. This is typically achieved through synthetic organic chemistry techniques, where the carbon-13 isotope is introduced at specific positions within the molecule .
Industrial Production Methods: : Industrial production of SAH-13C5 is carried out using advanced synthetic methods that ensure high purity and yield. The process involves the use of labeled precursors and controlled reaction conditions to achieve the desired isotopic labeling . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: : SAH-13C5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAH-13C5 may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
SAH-13C5 has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
SAH-13C5 exerts its effects by inhibiting the METTL3-METTL14 heterodimer complex, which is involved in the methylation of RNA. This inhibition occurs with an IC50 of 0.9 µM . The compound acts as a competitive inhibitor, binding to the active site of the enzyme complex and preventing the methylation of RNA substrates . This inhibition can affect various cellular processes, including gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
S-Adenosylhomocysteine (SAH): The non-labeled version of SAH-13C5, which also acts as an inhibitor of methyltransferases.
S-Adenosylmethionine (SAM): A related compound that serves as a methyl donor in various biochemical reactions.
Homocysteine: An amino acid that is an intermediate in the metabolism of methionine and cysteine.
Uniqueness: : SAH-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and mechanisms .
Properties
Molecular Formula |
C14H20N6O5S |
---|---|
Molecular Weight |
389.38 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |
InChI Key |
ZJUKTBDSGOFHSH-PKJIWKIESA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.